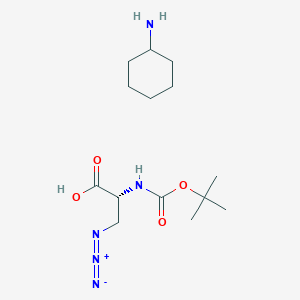

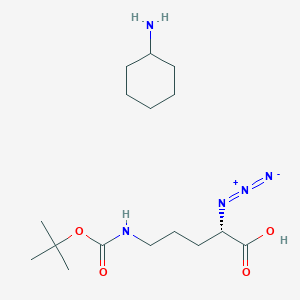

N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt” is a compound with the molecular formula C16H31N5O4 . It is also known as (S)-2-Azido-5-(Boc-amino)pentanoic acid cyclohexylamine salt or N3-L-Orn (Boc)-OH · CHA . It is used in peptide and solid phase synthesis .

Molecular Structure Analysis

The compound has a molecular weight of 357.4 . Its IUPAC name is cyclohexanaminium (2S)-2-azido-5-{[(tert-butoxy)carbonyl]amino}pentanoate .Physical And Chemical Properties Analysis

“N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt” appears as a white crystalline powder . It has a melting point of 126 - 128 °C . Its optical rotation is [a]D20 = -28 ± 2 º (C=1 in DMF) .Scientific Research Applications

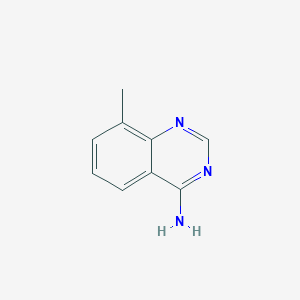

Synthesis of Heterocyclic Compounds

“N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt” can be used in the synthesis of a variety of heterocyclic compounds. These include amines, imines, oxazoles, pyrazoles, triazoles, pyrimidines, pyrazines, and amide alkaloids . These compounds have a wide range of applications in pharmaceuticals and agrochemicals .

Production of Biologically Important Compounds

This compound has been employed for the synthesis of a number of biologically important heterocyclic compounds . These compounds are often used in the development of new drugs and therapies .

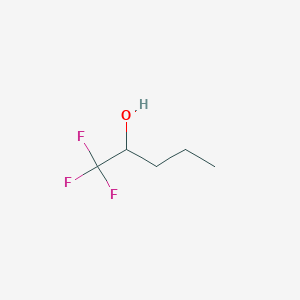

Formation of α-Amino Ketones

“N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt” can be used to produce synthetically useful intermediates such as α-amino ketones . These intermediates are often used in the synthesis of various pharmaceutical compounds .

Production of Triazoles

This compound can react with terminal alkynes to afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction . These triazoles display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .

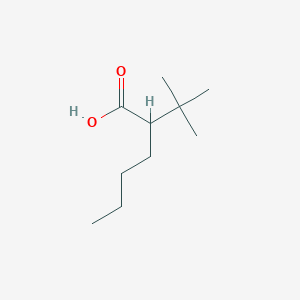

Synthesis of D-Amino Acids

“N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt” can be used in the enzymatic cascade systems for D-amino acid synthesis . D-amino acids are widely used in various industries, including for food products, pharmaceuticals, and agricultural chemicals .

Potential Therapeutic Applications

This compound has gained significant attention in scientific research due to its potential therapeutic applications. It could be used in the development of new drugs and therapies.

properties

IUPAC Name |

(2S)-2-azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4.C6H13N/c1-10(2,3)18-9(17)12-6-4-5-7(8(15)16)13-14-11;7-6-4-2-1-3-5-6/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16);6H,1-5,7H2/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQUPUQHLKBUAS-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6302450.png)

![[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid](/img/structure/B6302453.png)